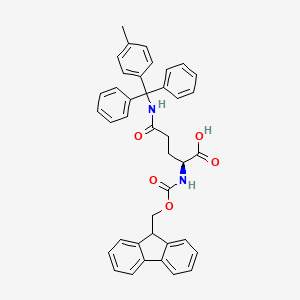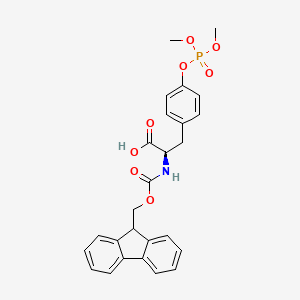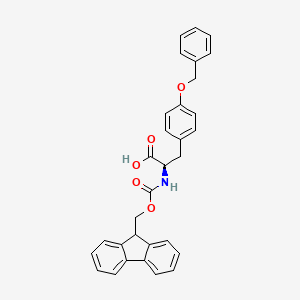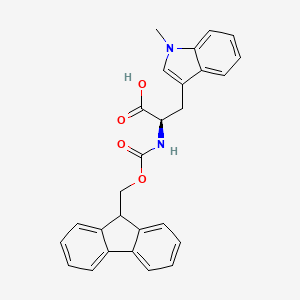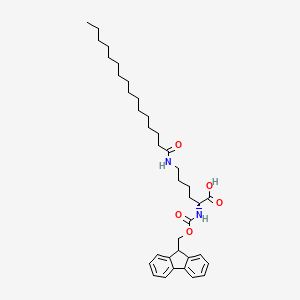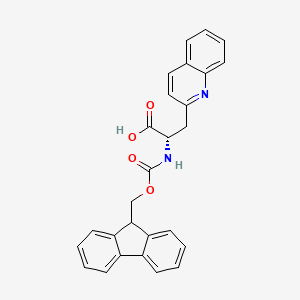
Fmoc-beta-(2-quinolyl)-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-beta-(2-quinolyl)-Ala-OH is a synthetic amino acid that has been used in a variety of scientific research applications. It is a derivative of the amino acid alanine, and it is often used as a building block in peptide synthesis. This compound has a variety of biochemical and physiological effects, and it can be used in a number of different laboratory experiments.
Applications De Recherche Scientifique
Avoiding Side-Reactions in Peptide Synthesis
Studies have identified that Fmoc-beta-(2-quinolyl)-Ala-OH plays a crucial role in mitigating side-reactions during the synthesis of Fmoc-protected amino acids. For instance, Fmoc-2-mercaptobenzothiazole has been proposed as a reagent to avoid side-reactions such as the formation of Fmoc-beta-Ala-OH and dipeptides, which are common when using traditional Fmoc-OSu or chloroformates for amino acid protection (Isidro-Llobet et al., 2007). This advancement highlights the importance of selecting appropriate reagents to enhance the purity of peptide products.
Addressing Impurities in Fmoc-Amino Acids
The presence of Fmoc-beta-Ala-OH as an impurity in Fmoc-protected amino acid derivatives has been a notable concern in peptide synthesis. Investigations have shown that this impurity, along with Fmoc-beta-Ala-amino acid-OH, can arise from contamination in raw materials, affecting the purity of proprietary peptide drugs. Collaborative efforts with suppliers to introduce new specifications have significantly reduced these impurities, improving the manufacturing process of peptide-based drug substances (Hlebowicz et al., 2008).
Development of Self-Assembling Peptide Materials
Research into ester-containing self-assembling peptides, facilitated by the use of Fmoc-conjugated sequences, has opened new avenues in biomaterials science. For example, a study on Fmoc-Ala-Lac demonstrated the ability of these peptides to form gels and nanostructures without relying on β-sheet-like hydrogen bonding. This discovery suggests potential applications in designing degradable materials for biomedical purposes, challenging previous assumptions about the mechanisms driving peptide self-assembly (Eckes et al., 2014).
Enhancing Drug Delivery Systems
The synthesis of PEGtide dendrons for macrophage targeting, using Fmoc-β-Ala-resin among other components, exemplifies the compound's utility in creating advanced drug delivery systems. These dendrons, functionalized with mannose residues, showed promising results in targeting macrophages through mannose receptors, highlighting the potential of Fmoc-beta-(2-quinolyl)-Ala-OH derivatives in nanocarrier design for targeted therapeutic applications (Gao et al., 2013).
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144620 |
Source


|
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-beta-(2-quinolyl)-Ala-OH | |
CAS RN |
214852-56-9 |
Source


|
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




